Cyclo-methionylglycine

Catalog No.
S597314
CAS No.
61243-37-6
M.F
C7H12N2O2S
M. Wt
188.25 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclo-methionylglycine

CAS Number

61243-37-6

Product Name

Cyclo-methionylglycine

IUPAC Name

(3S)-3-(2-methylsulfanylethyl)piperazine-2,5-dione

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

InChI

InChI=1S/C7H12N2O2S/c1-12-3-2-5-7(11)8-4-6(10)9-5/h5H,2-4H2,1H3,(H,8,11)(H,9,10)/t5-/m0/s1

InChI Key

BYJGBWBCRKWFFX-YFKPBYRVSA-N

SMILES

CSCCC1C(=O)NCC(=O)N1

Synonyms

cyclo-L-methionylglycine, cyclo-Met-Gly, cyclo-methionylglycine

Canonical SMILES

CSCCC1C(=O)NCC(=O)N1

Isomeric SMILES

CSCC[C@H]1C(=O)NCC(=O)N1

Cyclo-methionylglycine is a cyclic dipeptide composed of the amino acids methionine and glycine. This compound is characterized by a unique cyclic structure formed through the linkage of the amino group of glycine with the carboxyl group of methionine, resulting in a stable ring formation. The cyclic nature of cyclo-methionylglycine can influence its biological activity and stability compared to its linear counterparts. Methionine, an essential sulfur-containing amino acid, plays a critical role in various metabolic processes, while glycine is the simplest amino acid, contributing to protein synthesis and serving as a neurotransmitter.

Typical of amino acids and peptides:

  • Peptide Bond Formation: The formation of cyclo-methionylglycine from methionine and glycine involves a condensation reaction where a molecule of water is released as the amino group of glycine reacts with the carboxyl group of methionine to form a peptide bond .
  • Hydrolysis: Cyclo-methionylglycine can be hydrolyzed back into its constituent amino acids under acidic or basic conditions, which is a common reaction for peptides .
  • Oxidation: The sulfur atom in methionine can participate in oxidation reactions, potentially leading to the formation of sulfoxides or sulfones, which can affect the compound's biological properties .

Cyclo-methionylglycine exhibits various biological activities:

  • Antioxidant Properties: Methionine derivatives, including cyclo-methionylglycine, have been studied for their potential antioxidant effects, helping to neutralize free radicals in biological systems .
  • Neurotransmitter Modulation: Glycine is known to act as an inhibitory neurotransmitter in the central nervous system. Cyclo-methionylglycine may influence neurotransmission through its glycine component, potentially impacting mood and cognitive functions .
  • Role in One-Carbon Metabolism: Cyclo-methionylglycine may play a role in one-carbon metabolism, which is crucial for nucleotide synthesis and methylation reactions. This pathway is particularly relevant in cancer metabolism and cellular growth regulation .

The synthesis of cyclo-methionylglycine can be achieved through various methods:

  • Chemical Synthesis: Traditional organic synthesis methods may involve the coupling of methionine and glycine under dehydrating conditions to promote cyclization. This often requires protecting groups to prevent unwanted side reactions during synthesis .
  • Enzymatic Synthesis: Enzymes such as ligases can facilitate the formation of cyclo-methionylglycine by catalyzing the condensation reaction between methionine and glycine in aqueous environments, offering a more selective and environmentally friendly approach .

Cyclo-methionylglycine has several applications:

  • Nutraceuticals: Due to its potential health benefits, cyclo-methionylglycine may be included in dietary supplements aimed at enhancing antioxidant defenses or supporting cognitive function.
  • Pharmaceutical Development: Research into cyclo-methionylglycine's biological activities may lead to new therapeutic agents targeting neurodegenerative diseases or metabolic disorders.
  • Research Tool: As a cyclic dipeptide, it serves as a model compound for studying peptide behavior, stability, and interactions within biological systems.

Studies on cyclo-methionylglycine interactions focus on its binding affinity with various proteins and receptors:

  • Protein Binding: Research indicates that cyclo-methionylglycine can interact with specific receptors involved in neurotransmission, potentially influencing their activity .
  • Metabolic Pathways: Interaction studies exploring how cyclo-methionylglycine integrates into broader metabolic pathways reveal its role in one-carbon metabolism and its implications for cellular health and disease states .

Similar Compounds

Cyclo-methionylglycine shares structural similarities with other cyclic dipeptides. Here are some notable comparisons:

CompoundStructureUnique Features
Cyclo-glycylmethionineGlycine + Methionine (cyclic)Similar structure but different biological effects
Cyclo-leucylglycineLeucine + Glycine (cyclic)Exhibits different pharmacological properties
Cyclo-alanylglycineAlanine + Glycine (cyclic)Known for its role in muscle metabolism
Cyclo-prolylglycineProline + Glycine (cyclic)Influences collagen stability

Cyclo-methionylglycine stands out due to its unique sulfur-containing side chain from methionine, which contributes to its distinct biochemical properties compared to other cyclic dipeptides. Its involvement in one-carbon metabolism further differentiates it from similar compounds that may not share this metabolic pathway.

Cyclo-methionylglycine, a cyclic dipeptide with the molecular formula C₇H₁₂N₂O₂S and molecular weight of 188.25 g/mol, represents an important class of diketopiperazines (DKPs) formed through the cyclization of methionine and glycine amino acids [8] [9]. The synthesis of this compound involves several established cyclization techniques that have been developed specifically for dipeptide formation.

Head-to-Tail Cyclization

The primary method for synthesizing cyclo-methionylglycine involves head-to-tail cyclization, where the amino terminus of glycine forms an amide bond with the carboxyl terminus of methionine [17]. This approach typically begins with the synthesis of a linear methionylglycine dipeptide precursor, which then undergoes intramolecular cyclization [12]. The process requires careful control of reaction conditions to favor intramolecular cyclization over intermolecular reactions that would lead to oligopeptide formation [17] [25].

Solid-Phase Synthesis Approach

Solid-phase peptide synthesis (SPPS) represents another valuable technique for producing cyclo-methionylglycine [24]. This method involves:

  • Anchoring the first amino acid (typically glycine) to a solid support resin
  • Sequential coupling of the second amino acid (methionine) using appropriate protecting groups
  • Cleavage of the linear dipeptide from the resin
  • Solution-phase cyclization to form the diketopiperazine ring [24] [30]

The Fmoc/tBu protection scheme is commonly employed for methionine-containing peptides, though special considerations must be made to prevent oxidation and S-alkylation side reactions during the final trifluoroacetic acid (TFA) cleavage step [24].

Enzymatic Approaches

Enzymatic cyclization offers a more selective approach for cyclo-methionylglycine synthesis [26] [27]. Cyclodipeptide synthases (CDPSs) can catalyze the formation of cyclic dipeptides by hijacking aminoacyl-tRNAs from the ribosomal machinery [27]. This biocatalytic approach operates under mild conditions and can achieve high stereoselectivity, though it requires specific enzymes capable of recognizing methionine and glycine as substrates [26] [27].

Reaction Mechanisms and Stereochemical Control

Mechanism of Diketopiperazine Formation

The formation of cyclo-methionylglycine proceeds through a nucleophilic attack mechanism [11]. The reaction requires the nucleophilic attack of the N-terminus amino group on the C-terminus carbonyl carbon, resulting in the formation of the six-membered diketopiperazine ring [11] [28]. This cyclization reaction is typically facilitated by:

  • Activation of the C-terminal carboxyl group to enhance its electrophilicity
  • Deprotonation of the N-terminal amino group to increase its nucleophilicity
  • Proper orientation of the linear dipeptide to enable intramolecular reaction [11] [12]

The cyclization reaction is entropically disfavored due to the conformational constraints required for ring closure, necessitating careful optimization of reaction conditions [17] [25].

Stereochemical Considerations

Stereochemical control during cyclo-methionylglycine synthesis is crucial as it directly impacts the compound's structural and functional properties [10] [22]. The stereochemistry at the methionine alpha-carbon determines the overall conformation of the diketopiperazine ring [10]. Several factors influence stereochemical outcomes:

  • The choice of coupling reagents and conditions can affect the risk of epimerization during peptide bond formation
  • The cyclization step presents a particular risk for stereochemical scrambling, especially under basic conditions
  • The presence of the sulfur-containing side chain in methionine introduces additional conformational constraints [5] [22]

Electronic circular dichroism (ECD) spectroscopy has proven valuable for determining the absolute configuration of cyclic dipeptides, allowing for unambiguous stereochemical assignment of cyclo-methionylglycine [22].

Conformational Analysis

The diketopiperazine ring of cyclo-methionylglycine adopts specific conformations influenced by:

  • The stereochemistry at the methionine alpha-carbon
  • The presence of the methylthioethyl side chain
  • Solvent effects and intermolecular interactions [10] [29]

Nuclear magnetic resonance (NMR) studies have revealed that the degree of folding (β) of the diketopiperazine ring increases with the bulkiness of the amino acid side chains, affecting the overall conformation of the molecule [29]. The methylthioethyl side chain of methionine contributes to the unique conformational properties of cyclo-methionylglycine compared to other cyclic dipeptides [10] [29].

Purification and Characterization Protocols

Chromatographic Purification Methods

The purification of cyclo-methionylglycine typically employs a combination of chromatographic techniques to achieve high purity [18]. The following methods have proven effective:

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC represents the gold standard for cyclo-methionylglycine purification, typically using C18 columns with acetonitrile/water gradients containing 0.1% formic acid or trifluoroacetic acid [18] [24]. This approach effectively separates cyclo-methionylglycine from linear precursors, side products, and other impurities based on hydrophobicity differences [18].

Ion Exchange Chromatography

Ion exchange chromatography serves as a complementary purification step, particularly effective as an initial "capturing" step to remove bulk impurities [18]. For cyclo-methionylglycine, this typically involves:

  • Application of the crude peptide solution to an ion exchange column
  • Washing to remove impurities
  • Elution using ammonium acetate or similar buffers
  • Collection of fractions enriched in the target compound [18]

A typical purification protocol might involve sequential ion exchange and reversed-phase chromatography steps to achieve purities exceeding 99% [18].

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about cyclo-methionylglycine, including:

  • ¹H NMR for proton environments and coupling patterns
  • ¹³C NMR for carbon skeleton determination
  • 2D techniques (COSY, HSQC, HMBC) for complete structural elucidation [19] [29]

NMR analysis can confirm the successful formation of the diketopiperazine ring and provide insights into the compound's conformation in solution [19] [29].

Mass Spectrometry

Mass spectrometry techniques, particularly liquid chromatography-mass spectrometry (LC-MS), enable accurate molecular weight determination and fragmentation pattern analysis of cyclo-methionylglycine [23]. The expected molecular ion [M+H]⁺ appears at m/z 189.25, with characteristic fragmentation patterns that can help confirm the structure [23].

X-ray Crystallography

X-ray diffraction analysis of cyclo-methionylglycine crystals provides definitive structural information, including:

  • Bond lengths and angles
  • Absolute configuration
  • Packing arrangements in the solid state
  • Hydrogen bonding networks [10]

This technique offers the most conclusive evidence of the compound's three-dimensional structure and stereochemistry [10].

Analytical Methods for Purity Assessment

The purity of synthesized cyclo-methionylglycine can be assessed using several complementary techniques:

Analytical HPLC

Analytical HPLC with UV detection at 220-280 nm provides a quantitative measure of purity, with integration of peak areas allowing for calculation of percentage purity [18] [24]. Modern HPLC systems can detect impurities present at levels as low as 0.05% [18].

Thin-Layer Chromatography (TLC)

TLC offers a rapid screening method for monitoring reaction progress and initial purity assessment, typically using silica gel plates with appropriate solvent systems and ninhydrin or other visualization reagents [12].

Elemental Analysis

Elemental analysis provides confirmation of the empirical formula by determining the percentages of carbon, hydrogen, nitrogen, and sulfur in the purified compound [8] [9]. For cyclo-methionylglycine (C₇H₁₂N₂O₂S), the theoretical values are C: 44.67%, H: 6.43%, N: 14.88%, S: 17.03% [8] [9].

Analytical TechniqueInformation ProvidedTypical Parameters
Reversed-phase HPLCPurity assessment, separation of impuritiesC18 column, ACN/H₂O gradient with 0.1% formic acid
¹H NMRStructural confirmation, proton environments400-600 MHz, DMSO-d₆ or D₂O solvent
¹³C NMRCarbon skeleton, functional groups100-150 MHz, DMSO-d₆ or D₂O solvent
Mass SpectrometryMolecular weight, fragmentation patternESI-MS, [M+H]⁺ at m/z 189.25
Electronic Circular DichroismAbsolute configuration, stereochemistry200-250 nm spectral region
X-ray CrystallographyDefinitive 3D structureSingle crystal analysis

XLogP3

-0.3

Other CAS

61243-37-6

Wikipedia

Cyclo-methionylglycine

Dates

Last modified: 07-20-2023

Explore Compound Types